molecular formula C11H9NO3 B1357086 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 54931-62-3

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1357086
CAS RN: 54931-62-3
M. Wt: 203.19 g/mol
InChI Key: NQDGBUUSUPLGHH-UHFFFAOYSA-N
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Description

“2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 54931-62-3 . It has a molecular weight of 203.2 and its IUPAC name is 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is 1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Derivatives: An improved method for synthesizing derivatives of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves initial aminolysis, esterification, and heterocyclization (Blanco et al., 2006).
  • Autooxidation and Rearrangement: Solution-based reactions of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives lead to dealkoxycarbonylated products and tetrahydroisoquinoline derivatives (Blanco et al., 2009).
  • Reactions with Vilsmeier Reagent: The reaction of homophthalic acid with DMF/phosphoryl chloride yields 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid under specific conditions (Deady & Rodemann, 2001).

Antibacterial and Anticancer Properties

  • Antibacterial Activity: A study synthesized derivatives of 4-oxoquinoline-3-carboxylic acids and found potent antibacterial activity against gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
  • Anticancer Activity: Research on new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives revealed significant anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Physicochemical Studies

  • Hydrolysis and NMR Analysis: A study on 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile investigated its hydrolysis and used density functional theory (DFT) calculations for NMR analysis (Basafa et al., 2021).
  • Synthesis and Physicochemical Properties: The synthesis and acidic properties of a group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were studied, discussing their NMR spectra and analgesic properties(Ukrainets et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H317, H319, H335 . The precautionary statements are P261, P280 .

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGBUUSUPLGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481072
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

CAS RN

54931-62-3
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LW Deady, T Rodemann - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
Homophthalic acid and its pyrido and 8‐methylquinolino analogues with dimethylformamide/phosphoryl chloride at 0 give the appropriate 4‐(dimethylaminomethylene)isochroman‐1,3‐…
Number of citations: 24 onlinelibrary.wiley.com
V Kartsev, A Geronikaki, A Zubenko, A Petrou… - Antibiotics, 2022 - mdpi.com
Herein, we report the design, synthesis, and evaluation of the antimicrobial activity of new heteroaryl (aryl) thiazole derivatives. The design was based on a molecular hybridization …
Number of citations: 9 www.mdpi.com

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